

CAS number and molecular formula for Lopinavir Metabolite M-1

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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

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Lopinavir Metabolite M-1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits its extensive first-pass metabolism. The primary metabolic pathway of lopinavir involves oxidation, predominantly mediated by the cytochrome P450 3A (CYP3A) isoenzymes. [1][2][3] This process leads to the formation of several metabolites, with **Lopinavir Metabolite M-1** being one of the major C-4 oxidation products found in plasma.[1] This technical guide provides a detailed overview of **Lopinavir Metabolite M-1**, including its chemical identity, and outlines key experimental protocols relevant to its study.

Core Data Summary

A concise summary of the key identifiers for Lopinavir and its M-1 metabolite is presented below for quick reference.



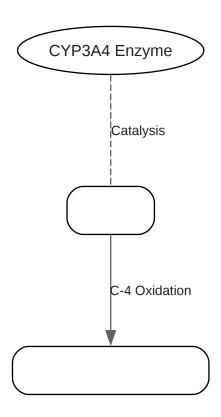
Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Lopinavir	192725-17-0[4]	C37H48N4O5[4][5]	628.80[4]
Lopinavir Metabolite M-1	192725-39-6[6]	С37Н46N4О6[6][7]	642.78[6][7]

Metabolic Pathway of Lopinavir to Metabolite M-1

The biotransformation of Lopinavir to its M-1 metabolite is a critical aspect of its pharmacology. This metabolic process is primarily an oxidative reaction.

Metabolic Transformation Workflow

The metabolic conversion of Lopinavir to the M-1 metabolite is catalyzed by CYP3A4, a member of the cytochrome P450 superfamily of enzymes predominantly found in the liver and intestine.[2][3] The reaction involves the oxidation of the C-4 position on the lopinavir molecule. [1]



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Caption: Metabolic pathway of Lopinavir to Metabolite M-1.

Experimental Protocols

This section details the methodologies for the in vitro generation and analysis of **Lopinavir Metabolite M-1**, providing a foundation for researchers to replicate and build upon these studies.

In Vitro Metabolism of Lopinavir using Human Liver Microsomes

This protocol describes the generation of lopinavir metabolites, including M-1, using human liver microsomes, a standard in vitro model for studying drug metabolism.[8][9]

Materials:

- Lopinavir
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Methanol (ice-cold)
- Acetonitrile
- Internal standard (e.g., saquinavir)

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing lopinavir (e.g., 1 μM final concentration) and pooled human liver microsomes (e.g., 0.1 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) with 3 mM MgCl₂. The final volume of the organic solvent (e.g., methanol, used to dissolve lopinavir) should be kept low (e.g., <1% v/v) to avoid inhibiting enzymatic activity.[10]



- Pre-incubation: Equilibrate the reaction mixture at 37°C for a short period (e.g., 3 minutes).
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
- Incubation: Incubate the reaction mixture at 37°C with agitation for a specified time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing an appropriate internal standard.[10]
- Protein Precipitation: Centrifuge the mixture (e.g., at 1,800 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.[10]
- Sample Collection: Transfer the supernatant to a clean tube for subsequent analysis.

HPLC-MS/MS Analysis of Lopinavir and its Metabolites

This protocol outlines a general approach for the simultaneous determination of lopinavir and its metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

- HPLC System: A system capable of gradient elution.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reverse-phase C18 column (e.g., Agilent Zobax Extend-C18, 1.8 μm, 2.1 mm x 30 mm).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: Acetonitrile



Flow Rate: 0.5 mL/min

Injection Volume: 5 μL

• Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Procedure:

- Sample Preparation: The supernatant from the in vitro metabolism experiment can be directly injected or further diluted if necessary.
- Chromatographic Separation: Employ a gradient elution to separate lopinavir and its
 metabolites. A typical gradient might start with a low percentage of mobile phase B, which is
 then increased to elute the compounds of interest.
- Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for lopinavir and its expected metabolites, including M-1. For example, the mass transition for lopinavir is m/z 629.5 → 183.[10]

Conclusion

This technical guide provides essential information on **Lopinavir Metabolite M-1** for the scientific community. The summarized data and detailed experimental protocols offer a solid foundation for further research into the metabolism and disposition of lopinavir. Understanding the formation and activity of its metabolites is crucial for a complete picture of its pharmacological profile and for the development of future antiretroviral therapies.

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